OUL35 derivative 32
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OUL35 derivative 32 is a potent and selective inhibitor of mono-ADP-ribosyltransferase PARP10/ARTD10. It has shown significant potential in rescuing HeLa cells from ARTD10-induced cell death and sensitizing cells to DNA damage . This compound is part of a broader class of inhibitors targeting poly (ADP-ribose) polymerases (PARPs), which play crucial roles in DNA repair and cellular stress responses .
Mechanism of Action
Target of Action
The primary target of OUL35 derivative 32, also known as 4-[(2-fluorobenzyl)oxy]benzamide, is the enzyme ARTD10 (PARP-10) . ARTD10 is a mono-ADP-ribosyltransferase that carries out mono-ADP-ribosylation of a range of cellular proteins, affecting their activities .
Mode of Action
This compound acts as a potent and selective inhibitor of ARTD10 . It binds to endogenous ARTD10 in cells, inhibiting its activity . This compound has an IC50 value of 230 nM, indicating its high potency .
Biochemical Pathways
ARTD10 plays a role in various cellular signaling events and DNA repair processes . By inhibiting ARTD10, this compound can influence these pathways.
Result of Action
This compound has been shown to rescue HeLa cells from ARTD10-induced cell death . This suggests that the compound’s action results in a protective effect on cells under certain conditions. Additionally, it has been found to sensitize cells to DNA damage .
Biochemical Analysis
Biochemical Properties
4-[(2-fluorobenzyl)oxy]benzamide interacts with the enzyme mono-ADP-ribosyltransferase PARP10/ARTD10 . This interaction inhibits the enzyme’s activity, which in turn affects the ADP-ribosylation of a range of cellular proteins, altering their activities .
Cellular Effects
The compound has been shown to have significant effects on cellular processes. For instance, it has been found to rescue HeLa cells from ARTD10-induced cell death . In a study involving a zebrafish model of leukemia, 4-[(2-fluorobenzyl)oxy]benzamide was found to alleviate myeloid hyperplasia induced by the expression of the oncogenic E2A-PBX1 fusion protein .
Molecular Mechanism
The molecular mechanism of action of 4-[(2-fluorobenzyl)oxy]benzamide involves its binding to the enzyme mono-ADP-ribosyltransferase PARP10/ARTD10, inhibiting its activity . This inhibition affects the ADP-ribosylation of various cellular proteins, influencing their activities .
Dosage Effects in Animal Models
The effects of 4-[(2-fluorobenzyl)oxy]benzamide at different dosages in animal models have not been extensively studied. It has been shown to alleviate myeloid hyperplasia in a zebrafish model of leukemia .
Metabolic Pathways
Its interaction with the enzyme mono-ADP-ribosyltransferase PARP10/ARTD10 suggests that it may be involved in the ADP-ribosylation pathway .
Transport and Distribution
Given its biochemical properties, it is likely that it is transported to the sites of its target enzyme, mono-ADP-ribosyltransferase PARP10/ARTD10 .
Subcellular Localization
Given its interaction with the enzyme mono-ADP-ribosyltransferase PARP10/ARTD10 , it is likely that it is localized to the sites of this enzyme within the cell.
Preparation Methods
The synthesis of OUL35 derivative 32 involves the modification of the OUL35 scaffold. The synthetic route typically includes the use of 4-phenoxybenzamide derivatives, with modifications on the linker between the aromatic rings . The addition of a fluorine or chlorine atom has been found to enhance the inhibitory activity against PARP10 . Industrial production methods for this compound are not extensively documented, but laboratory-scale synthesis involves standard organic synthesis techniques such as amide bond formation and aromatic substitution reactions .
Chemical Reactions Analysis
OUL35 derivative 32 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
OUL35 derivative 32 has a wide range of scientific research applications:
Comparison with Similar Compounds
OUL35 derivative 32 is unique among PARP inhibitors due to its high selectivity and potency towards PARP10. Similar compounds include:
Olaparib: A well-known PARP1 and PARP2 inhibitor with broader activity but less selectivity for PARP10.
Niraparib: Another PARP1 and PARP2 inhibitor with applications in cancer therapy.
Veliparib: A PARP inhibitor with activity against multiple PARP family members.
Compared to these compounds, this compound offers greater specificity for PARP10, making it a valuable tool for studying the specific roles of this enzyme in cellular processes .
Properties
IUPAC Name |
4-[(2-fluorophenyl)methoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-13-4-2-1-3-11(13)9-18-12-7-5-10(6-8-12)14(16)17/h1-8H,9H2,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHAVVDXPGTLBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.